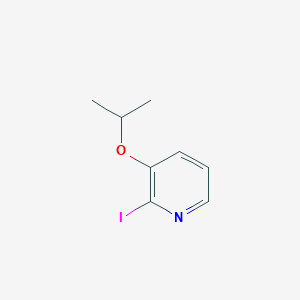

2-Iodo-3-(propan-2-yloxy)pyridine

Overview

Description

2-Iodo-3-(propan-2-yloxy)pyridine is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation with Cadmium(II)

The condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to the chemistry of 2-Iodo-3-(propan-2-yloxy)pyridine, has been explored for complexation with Cadmium(II). This complexation process results in a molecule with distorted octahedral geometry, which can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. This research provides insight into the potential of pyridine derivatives in coordination chemistry (Hakimi et al., 2013).

Halogen Shuffling in Pyridines

A study on the electrophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine, similar to this compound, has revealed insights into halogen shuffling in pyridines. This process involves treating the compound with lithium diisopropylamide and iodine, leading to selective iodination and enabling further manipulation in reaction sequences (Mongin et al., 1998).

Recyclable Hypervalent Iodine(V) Reagents

2-Iodylpyridine derivatives, including those resembling this compound, have been synthesized and utilized as recyclable reagents for the oxidation of sulfides and alcohols. The reduced form of these reagents can be effectively separated and recovered, highlighting their potential in sustainable chemical processes (Yoshimura et al., 2011).

Synthesis of Imidazo[1,2-a]pyridines

In the context of synthesizing active pharmaceutical ingredients (APIs), 2-iodo-imidazo[1,2-a]pyridines, which are closely related to this compound, have been developed using an iodine/CuI mediated double oxidative C–H amination reaction. This process is noted for its mild conditions and high regioselectivity, illustrating the role of such compounds in pharmaceutical development (Dheer et al., 2016).

Metalation of Heteroaromatic Esters and Nitriles

Research on the metalation of pyridine nitriles and esters, analogous to this compound, has led to the synthesis of various iodo derivatives through halogen/metal exchange reactions. These compounds have shown potential in the development of bactericidal and fungicidal agents, as well as in cancer treatment (Bentabed-Ababsa et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2-iodopyridine, are frequently used as reagents in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Mode of Action

It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds like 2-iodopyridine are known to be involved in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Pharmacokinetics

The compound’s unique properties make it a versatile chemical compound used in scientific research.

Result of Action

Similar compounds like 2-iodopyridine are known to be used in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

Action Environment

Biochemical Analysis

Biochemical Properties

2-Iodo-3-(propan-2-yloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of differentiating antibiotics . The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, potentially altering their structure and function. Additionally, the propan-2-yloxy group can engage in hydrophobic interactions with lipid membranes, influencing membrane-associated processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns and metabolic fluxes, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The iodine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in distinct subcellular environments.

Properties

IUPAC Name |

2-iodo-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOKRASWYWYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1408337.png)

![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)

![{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408352.png)